molecular formula C8H5N3O3 B12989119 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B12989119
M. Wt: 191.14 g/mol
InChI Key: JBZQMWNWLSMOIL-UHFFFAOYSA-N
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Description

5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate. This reaction is followed by cyclocondensation with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form the desired pyrazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: 5-Carboxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

    Reduction: 5-Hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

    Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-3-4-1-5-6(8(13)14)10-11-7(5)9-2-4/h1-3H,(H,13,14)(H,9,10,11)

InChI Key

JBZQMWNWLSMOIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)C=O

Origin of Product

United States

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